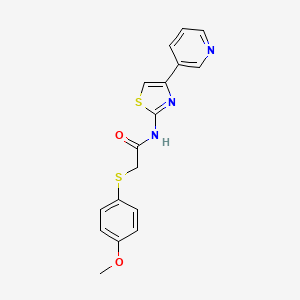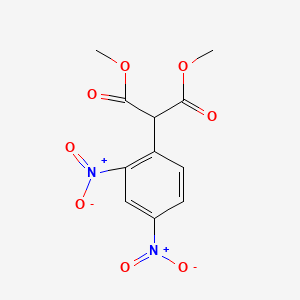![molecular formula C17H18N2O3 B2451604 4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline CAS No. 331460-36-7](/img/structure/B2451604.png)
4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline” is a chemical compound with the CAS No. 331460-36-7. It is also known by other names such as Benzaldehyde, 4-(dimethylamino)-, O-(4-methoxybenzoyl)oxime; (E)-{[4-(dimethylamino)phenyl]methylidene}amino 4-methoxybenzoate; and N-([4-(DIMETHYLAMINO)PHENYL]METHYLENE)-N-[(4-METHOXYBENZOYL)OXY]AMINE .
Synthesis Analysis
The molecular structures of “this compound” and related compounds have been synthesized via the Schiff bases reduction route . The reduction process involves the use of powerful reducing agents such as sodium borohydride (NaBH4), which is known for its selectivity and does not affect reducible substituents such as nitro and chloride during the reduction process .Molecular Structure Analysis
The molecular structure of “this compound” consists of asymmetric units of C16H20N2O . The structure is stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
The synthesis of “this compound” involves the reduction of Schiff bases . This process is facilitated by the use of reducing agents such as sodium borohydride (NaBH4) .Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
- A study by Ajibade and Andrew (2021) reports the molecular structures of compounds synthesized via Schiff bases reduction route, including 4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline. These compounds are significant as starting materials for synthesizing various products such as azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Antimicrobial and Antifungal Activities
- Vinusha et al. (2015) synthesized Schiff base ligands derived from imino-4-methoxyphenol thiazole, which were tested for antibacterial and antifungal activities. The study highlights the potential antimicrobial properties of compounds related to this compound (Vinusha et al., 2015).
Corrosion Inhibition
- Tawfik (2015) explored the corrosion inhibition efficiency of various cationic Schiff surfactants, including derivatives similar to this compound. The study demonstrated their effectiveness as inhibitors and their adsorption behaviors, suggesting their potential use in protecting materials against corrosion (Tawfik, 2015).
Reaction Mechanisms and Synthesis Routes
- The study by Michida, Osawa, and Yamaoka (2001) discusses the formation mechanism of related compounds through anodic oxidation, providing insights into the synthetic pathways and potential applications in various chemical syntheses (Michida, Osawa, & Yamaoka, 2001).
- Zegang et al. (2018) investigated the N,N-methylation of 4,4′-methylenedianiline, leading to high yields of 4,4′-methylene bis(N,N-dimethylaniline), demonstrating a feasible synthesis route for similar compounds (Zegang et al., 2018).
Green Synthesis Approaches
- Shahvelayati, Hajiaghababaei, and Panahi Sarmad (2017) described a green synthesis approach for a compound closely related to this compound, emphasizing environmentally friendly methods in chemical synthesis (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Direcciones Futuras
“4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline” and related compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .
Propiedades
IUPAC Name |
[(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-19(2)15-8-4-13(5-9-15)12-18-22-17(20)14-6-10-16(21-3)11-7-14/h4-12H,1-3H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLXMUQUAZYEDN-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NOC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/OC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2451524.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2451525.png)


![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2451528.png)
![3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B2451532.png)

![1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2451535.png)
![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2451538.png)
![N-[1-(furan-2-yl)propan-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2451540.png)
![N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2451543.png)
![6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride](/img/structure/B2451544.png)